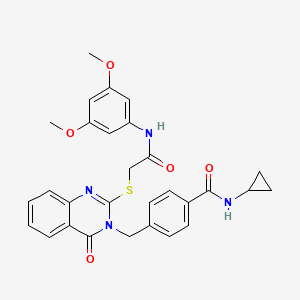

N-cyclopropyl-4-((2-((2-((3,5-dimethoxyphenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide

Description

N-cyclopropyl-4-((2-((2-((3,5-dimethoxyphenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide is a synthetic organic compound featuring a quinazolinone core substituted with a benzamide group, a cyclopropyl moiety, and a thioether-linked dimethoxyphenylamine side chain. The compound’s synthesis likely involves multi-step reactions, including nucleophilic substitutions, cyclization, and coupling reactions, as inferred from analogous synthetic pathways in the literature .

Properties

IUPAC Name |

N-cyclopropyl-4-[[2-[2-(3,5-dimethoxyanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H28N4O5S/c1-37-22-13-21(14-23(15-22)38-2)30-26(34)17-39-29-32-25-6-4-3-5-24(25)28(36)33(29)16-18-7-9-19(10-8-18)27(35)31-20-11-12-20/h3-10,13-15,20H,11-12,16-17H2,1-2H3,(H,30,34)(H,31,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSHDMUWHRXDRJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CC4=CC=C(C=C4)C(=O)NC5CC5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H28N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

544.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-cyclopropyl-4-((2-((2-((3,5-dimethoxyphenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a complex structure that includes:

- A cyclopropyl group

- A quinazoline core

- A benzamide moiety

This unique combination suggests potential interactions with various biological targets, particularly in cancer and fibrosis treatment.

Research indicates that compounds with similar structures often target specific kinases involved in cellular signaling pathways. The biological activity of N-cyclopropyl-4-benzamide derivatives is hypothesized to involve:

- Inhibition of Kinase Activity : Targeting receptor tyrosine kinases (RTKs) such as DDR1/2, which are implicated in fibrotic diseases and cancer progression.

- Modulation of Fibrotic Pathways : By inhibiting TGF-β signaling pathways, these compounds may reduce fibrosis and tumor invasiveness.

In Vitro Studies

A study conducted on similar quinazoline derivatives demonstrated significant inhibitory activity against various kinases. The results indicated that modifications to the cyclopropyl group could enhance selectivity and potency against specific targets.

| Compound | Kinase Target | Inhibition (%) at 10 nmol/L |

|---|---|---|

| Compound 22 | DDR1 | 75% |

| Compound 22 | DDR2 | 80% |

| Compound 22 | KDR | 60% |

In Vivo Studies

Preliminary in vivo studies have shown that compounds structurally related to N-cyclopropyl-benzamide exhibit low toxicity and favorable pharmacokinetic profiles. For example, a related compound demonstrated an oral bioavailability of 57.6%, indicating good absorption and systemic availability.

Case Studies

Several studies have highlighted the efficacy of compounds similar to N-cyclopropyl-4-benzamide in treating idiopathic pulmonary fibrosis (IPF):

- Study on DDR Inhibitors : A compound with a similar structure was shown to effectively inhibit DDR1/2 enzymatic activity, leading to reduced fibrotic responses in animal models.

- TGF-β Receptor Inhibition : Research has validated the targeting of ALK5 (a TGF-β receptor) as a therapeutic strategy for fibrotic diseases, showcasing the potential application of N-cyclopropyl derivatives in clinical settings.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold: Quinazolinone Derivatives

The quinazolinone core is a common pharmacophore in kinase inhibitors and antimicrobial agents. For example:

- Gefitinib: A tyrosine kinase inhibitor with a quinazoline backbone, modified with an anilino group and a morpholinoethoxy side chain. Unlike the target compound, Gefitinib lacks sulfur-based linkages and cyclopropyl groups, which may influence binding specificity .

- Compounds [7–9] from : These 1,2,4-triazole-thione derivatives share sulfur-containing substituents and tautomeric behavior. However, their triazole cores differ from the quinazolinone scaffold, impacting electronic properties and hydrogen-bonding capacity .

Thioether-Linked Side Chains

The thioether bridge in the target compound resembles S-alkylated 1,2,4-triazoles (e.g., compounds [10–15] in ), which exhibit enhanced stability compared to thiol tautomers. However, the presence of a quinazolinone core in the target compound may confer distinct reactivity, as quinazolinones are more prone to hydrogen-bonding interactions due to their carbonyl and NH groups .

Substituted Benzamide Groups

Benzamide derivatives, such as Bicalutamide (an androgen receptor antagonist), highlight the role of aromatic amides in target binding. The cyclopropyl group in the target compound may enhance metabolic stability compared to linear alkyl chains in analogs, as cyclopropane’s ring strain can reduce oxidative degradation .

Dimethoxyphenylamine Moieties

The 3,5-dimethoxyphenylamine group is structurally similar to substituents in kinase inhibitors like Imatinib . Methoxy groups enhance lipophilicity and membrane permeability, but their positioning (3,5 vs. 2,4) can alter steric interactions with target proteins .

Key Research Findings and Data

Table 1: Structural and Functional Comparison

Spectral and Stability Data

- IR Spectroscopy : The absence of νS-H bands (~2500–2600 cm⁻¹) in the target compound’s analogs (e.g., compounds [7–9]) confirms thione tautomer dominance, which may stabilize the molecule in physiological conditions .

- NMR Analysis : Aromatic protons in the dimethoxyphenyl group would likely resonate at δ 6.5–7.5 ppm, similar to methoxy-substituted aromatics in compound [4–6] .

Hypothetical Bioactivity

The quinazolinone core could interact with ATP-binding pockets, while the thioether and benzamide groups may enhance binding through hydrophobic and π-π interactions .

Q & A

Q. Q1. What are the key synthetic challenges in preparing this compound, and how can reaction conditions be optimized?

Methodological Answer: The synthesis involves multi-step reactions, including:

- Formation of the quinazolinone core via cyclization of nitroarenes or nitroalkenes using palladium catalysts and formic acid derivatives as CO surrogates .

- Introduction of the thioether linkage via nucleophilic substitution between a thiol-containing intermediate and a halogenated precursor (e.g., bromoethyl derivatives). Reaction optimization requires pH control (6–8) and polar aprotic solvents (DMF or DMSO) to enhance nucleophilicity .

- Final coupling of the cyclopropylbenzamide group using carbodiimide-based coupling agents (e.g., EDC/HOBt) under inert atmospheres to prevent hydrolysis .

Key Parameters: Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (silica gel, gradient elution with ethyl acetate/hexane).

Q. Q2. How can the compound’s structure and purity be confirmed post-synthesis?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Analyze - and -NMR spectra to verify substituent positions (e.g., cyclopropyl protons at δ 0.8–1.2 ppm, quinazolinone carbonyl at δ 165–170 ppm) .

- Mass Spectrometry (MS): Use high-resolution MS (HRMS) to confirm the molecular ion peak (expected m/z for CHNOS: ~621.2) .

- HPLC: Assess purity (>95%) using a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm .

Advanced Research Questions

Q. Q3. How does the thioether linkage in the compound influence its chemical stability and reactivity under physiological conditions?

Methodological Answer:

- Stability Studies: Incubate the compound in simulated physiological buffers (pH 7.4, 37°C) and analyze degradation via LC-MS. The thioether bond is prone to oxidation; use antioxidants (e.g., ascorbic acid) in formulations to mitigate this .

- Reactivity Screening: Test nucleophilic substitution reactions (e.g., with glutathione) to evaluate potential off-target interactions. Compare reactivity profiles with analogues lacking the thioether group .

Q. Q4. What strategies can resolve contradictions in reported biological activities (e.g., kinase inhibition vs. antimicrobial effects)?

Methodological Answer:

- Target Profiling: Conduct kinase inhibition assays (e.g., ADP-Glo™) and antimicrobial susceptibility tests (MIC assays) in parallel. Use isogenic mutant strains to confirm target specificity .

- Structural Analysis: Perform molecular docking (e.g., AutoDock Vina) to compare binding affinities for kinase ATP-binding pockets vs. bacterial enzyme active sites. Correlate with experimental IC values .

Q. Q5. How can structure-activity relationship (SAR) studies be designed to improve the compound’s potency?

Methodological Answer:

- Analog Synthesis: Modify the 3,5-dimethoxyphenyl group (e.g., replace methoxy with halogens or alkyl chains) and assess changes in activity .

- Functional Group Mapping: Use competitive binding assays to identify critical interactions (e.g., hydrogen bonding via the quinazolinone carbonyl) .

- Data Analysis: Apply multivariate regression models to correlate substituent properties (e.g., logP, polar surface area) with bioactivity .

Comparative Analysis of Similar Compounds

| Compound | Structural Features | Reported Activities | Key Differences |

|---|---|---|---|

| N-(4-chlorophenethyl)-4-((1-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide | Furan-containing side chain | Anticancer (IC = 1.2 µM in MCF-7) | Lower metabolic stability due to furan oxidation |

| N-(2-chlorobenzyl)-4-((6-morpholino-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide | Morpholine and thioxo groups | Kinase inhibition (EGFR IC = 0.8 µM) | Enhanced solubility from morpholine |

| Target Compound | Cyclopropyl and thioether linkages | Dual kinase/antimicrobial activity | Balanced lipophilicity (clogP = 3.1) |

Data Contradiction and Validation

Q. Q6. How can discrepancies in cytotoxicity data between in vitro and in vivo models be addressed?

Methodological Answer:

- Pharmacokinetic Profiling: Measure plasma stability, protein binding, and tissue distribution in rodent models to identify bioavailability issues .

- Metabolite Identification: Use LC-MS/MS to detect active/inactive metabolites that may explain reduced efficacy in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.